2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate
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Description
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid .
Synthesis Analysis
The synthesis of this compound involves multiple steps. The process includes the use of palladium on activated charcoal and hydrogen, benzotriazol-1-ol, dicyclohexyl-carbodiimide, and N,N-dimethyl-formamide . The reaction conditions vary for each step, including different temperatures and durations .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H23NO4 . The InChI code for this compound is 1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions include the use of various reagents and catalysts, and the conditions for each step can vary significantly .Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.37 . It is typically in the form of a colorless to yellow sticky oil or semi-solid . The exact boiling point, melting point, and density are not specified in the search results.Scientific Research Applications
CYP450-Mediated Metabolism
Research on compounds structurally related to 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate, like certain prostaglandin E2 agonists, has shown how specific chemical groups influence metabolic pathways. For instance, the tert-butyl moiety's oxidation and the role of cytochrome P450 enzymes in metabolism have been highlighted, which could have implications for drug design and understanding drug-drug interactions (C. Prakash et al., 2008).
Catalysis and Synthetic Applications
Compounds with tert-butyl groups have been utilized in catalysis, showing their utility in alkoxycarbonylation of alkenes. This reaction is crucial for creating esters from alkenes, indicating the potential role of tert-butyl-substituted compounds in industrial and pharmaceutical chemistry (Kaiwu Dong et al., 2017).
Anticancer and Antimicrobial Agents
Research involving tert-butyl and benzyl groups has explored the development of metallopharmaceutical agents. These compounds, including palladium, gold, and silver complexes, exhibit significant anticancer and antimicrobial properties, suggesting the therapeutic potential of structurally similar compounds (S. Ray et al., 2007).
Methodologies in Synthesis
Innovative synthetic methodologies utilizing tert-butyl and benzyl groups have been developed for creating complex molecules. These methods, such as the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, contribute to advancing synthetic organic chemistry and could inform the synthesis of this compound (S. Naveen et al., 2007).
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBLOFPQNCBVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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